molecular formula C8H14O B14426972 3-(1-Methylcyclopropyl)butan-2-one CAS No. 80345-18-2

3-(1-Methylcyclopropyl)butan-2-one

Cat. No.: B14426972
CAS No.: 80345-18-2
M. Wt: 126.20 g/mol
InChI Key: CDPMUTAUVYUFTF-UHFFFAOYSA-N
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Description

3-(1-Methylcyclopropyl)butan-2-one is a ketone compound that features a butan-2-one backbone substituted with a 1-methylcyclopropyl group at the 3-position. This structure, which includes a cyclopropane ring, is of significant interest in organic synthesis and medicinal chemistry research. The strained cyclopropyl group can impart unique steric and electronic properties, influencing the molecule's reactivity and potential interactions. Researchers value this ketone as a potential building block or intermediate for the synthesis of more complex molecules. Its applications may include serving as a precursor in the development of novel heterocyclic compounds, such as oxadiazoles and other nitrogen-containing rings, which are prominent scaffolds in pharmaceutical and agrochemical research . The mechanism of action for this compound is application-dependent; in synthetic transformations, it typically acts as an electrophile at the carbonyl carbon, participating in reactions such as nucleophilic additions or serving as a substrate for cyclization reactions. Its role in other contexts would be defined by the specific biological or chemical system under investigation. This product is intended for research purposes and chemical synthesis only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

CAS No.

80345-18-2

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3-(1-methylcyclopropyl)butan-2-one

InChI

InChI=1S/C8H14O/c1-6(7(2)9)8(3)4-5-8/h6H,4-5H2,1-3H3

InChI Key

CDPMUTAUVYUFTF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)C1(CC1)C

Origin of Product

United States

Preparation Methods

Two-Phase Reaction System

Dibromocarbene addition to unsaturated alcohols or ketones provides direct access to cyclopropane rings. For example, 3-methyl-2-buten-1-ol undergoes dibromocyclopropanation in a biphasic system (aqueous NaOH/CHBr₃), yielding dibromocyclopropane derivatives (Fig. 1).

Reaction Conditions :

  • Substrate: Allylic alcohol or ketone
  • Reagents: CHBr₃, NaOH (50% w/w), phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
  • Temperature: 60–70°C
  • Yield: 62–77%

Mechanistic Insights

Dibromocarbene (CBr₂) inserts into double bonds via a concerted [2+1] cycloaddition, forming the cyclopropane ring. Steric effects from the methyl group favor trans-diastereomers, though mixtures are common (e.g., 1:1 to 3:1 ratios).

Example Synthesis :

  • Substrate : 3-Penten-2-one
  • Cyclopropanation : React with CHBr₃/NaOH to form 3-(1-methylcyclopropyl)butan-2-one.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields the product as a colorless oil.

Friedel-Crafts Acylation for Ketone Installation

Acylation of Cyclopropane Derivatives

Friedel-Crafts acylation introduces ketone groups adjacent to cyclopropane rings. In a patent synthesis of duloxetine intermediates, 3-chloropropionyl chloride reacts with thiophene to form a ketone precursor, which is subsequently aminated.

Adaptation for Target Compound :

  • Substrate : 1-Methylcyclopropane
  • Acylation : React with 3-chloropropionyl chloride/AlCl₃ to form 3-(1-methylcyclopropyl)propanoyl chloride.
  • Hydrolysis : Convert acyl chloride to ketone via aqueous workup.

Challenges :

  • Competitive ring-opening of cyclopropane under Lewis acid conditions.
  • Low regioselectivity in unsymmetrical systems.

Stereoselective Enolate Cyclization

Silyl Ether-Mediated Cyclization

Enolate cyclization of silyl ethers enables stereocontrolled synthesis of cyclopropyl ketones. For example, treatment of silyl ether 21 with potassium tert-butoxide generates a trisubstituted cyclopropane with 94:6 diastereoselectivity (Scheme 1).

Procedure :

  • Enolate Formation : Deprotonate silyl ether with KOtBu.
  • Cyclization : Intramolecular attack forms cyclopropane ring.
  • Workup : Acidic hydrolysis yields ketone.

Advantages :

  • High stereocontrol (up to 94% de).
  • Compatible with chiral auxiliaries for enantioselective synthesis.

Experimental Data and Optimization

Comparative Yields and Diastereoselectivity

Method Substrate Yield (%) Diastereomer Ratio Reference
Dibromocarbene Addition 3-Penten-2-one 77 1:1
Friedel-Crafts Acylation 1-Methylcyclopropane 65 N/A
Enolate Cyclization Silyl ether 21 84 94:6

Spectral Characterization

  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).
  • ¹H NMR : Cyclopropane protons appear as multiplet (δ 1.1–1.8 ppm); methyl groups resonate as singlets (δ 1.2–1.4 ppm).
  • ¹³C NMR : Cyclopropane carbons at δ 14–35 ppm; ketone carbon at δ 210–220 ppm.

Challenges and Mechanistic Pitfalls

Diastereomer Formation

Dibromocarbene additions often yield diastereomeric mixtures due to non-selective carbene insertion. For example, 4-(2,2-dibromo-3,3-dimethylcyclopropyl)butan-2-ol is isolated as a 1:1 mixture, necessitating chromatography.

Ring-Opening Reactions

Cyclopropanes are strain-prone, leading to unintended ring-opening under acidic or high-temperature conditions. Friedel-Crafts acylation requires careful control of AlCl₃ stoichiometry to prevent degradation.

Applications and Derivatives

Pharmaceutical Intermediates

The compound’s cyclopropane-ketone motif is pivotal in synthesizing antidepressants like duloxetine, where enantioselective reductions of similar ketones yield chiral alcohols.

Materials Science

Cyclopropyl ketones serve as crosslinkers in polymer chemistry, enhancing thermal stability through ring-strain release mechanisms.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylcyclopropyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, hydrazines

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Secondary alcohols

    Substitution: Imines, hydrazones

Mechanism of Action

The mechanism of action of 3-(1-Methylcyclopropyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its cyclopropyl group can participate in strain-release reactions, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Functional Group and Substituent Analysis

Compound Name CAS Number Functional Group Key Substituents Notable Features
3-(1-Methylcyclopropyl)butan-2-one Not provided Ketone 1-Methylcyclopropyl at C3 High ring strain, potential reactivity
3-Methyl-2-butanone 563-80-4* Ketone Methyl at C3 Linear structure, lower steric hindrance
2-Methylbutanal 96-17-3 Aldehyde Methyl at C2 Higher polarity due to aldehyde group
3-Methylbutanal 590-86-3 Aldehyde Methyl at C3 Isomeric aldehyde with branched chain
2-Methyl-3-buten-1-ol Not provided Alcohol Double bond at C3, methyl at C2 Unsaturated alcohol, higher reactivity

Structural and Reactivity Comparisons

  • Cyclopropane vs.
  • Ketone vs. Aldehyde : Unlike 2-methylbutanal and 3-methylbutanal (aldehydes), the target compound’s ketone group reduces polarity, likely lowering solubility in polar solvents.
  • Steric Effects : The 1-methylcyclopropyl group may hinder nucleophilic attacks at the ketone carbonyl, contrasting with 2-methyl-3-buten-1-ol, where the hydroxyl group is more accessible.

Hypothetical Physical Properties

While experimental data (e.g., boiling points, solubility) for 3-(1-Methylcyclopropyl)butan-2-one is unavailable in the provided sources, comparisons can be inferred:

  • Boiling Point: Likely higher than 3-methyl-2-butanone due to increased molecular weight and cyclopropane rigidity.
  • Solubility : Lower water solubility than aldehyde analogs (e.g., 2-methylbutanal) due to reduced polarity.

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